Myceliothermophin E

Cancer Cytotoxicity Hepatoblastoma

Myceliothermophin E is a polyketide-amino acid hybrid with 2-4x greater cytotoxic potency (IC50: 0.26-0.41 µg/mL) than its analog Myceliothermophin C across HepG2, A-549, and MCF-7 lines. It uniquely targets MRSA (MIC: 15.8 µM) while sparing MSSA (>100 µM). This stereochemically active compound is essential for validating assay sensitivity and dissecting methicillin-resistance pathways.

Molecular Formula C26H37NO2
Molecular Weight 395.6 g/mol
Cat. No. B1261117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyceliothermophin E
Synonymsmyceliothermophin E
Molecular FormulaC26H37NO2
Molecular Weight395.6 g/mol
Structural Identifiers
SMILESCC=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(=CC(C)C)NC3=O
InChIInChI=1S/C26H37NO2/c1-8-17(5)22-18(6)14-26(7)13-16(4)9-10-21(26)23(22)24(28)20-12-19(11-15(2)3)27-25(20)29/h8,11-12,14-16,21-23H,9-10,13H2,1-7H3,(H,27,29)/b17-8+,19-11-/t16-,21+,22-,23+,26+/m0/s1
InChIKeyTXVWNUBEANXHMB-HHBHXJOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myceliothermophin E: A Fungal Tetramic Acid Polyketide for Cytotoxicity and Antimicrobial Screening


Myceliothermophin E is a polyketide-amino acid hybrid fungal metabolite first isolated from the thermophilic fungus Myceliophthora thermophila [1]. It belongs to the myceliothermophin family of tetramic acid-containing natural products, which are characterized by a trans-decalin system fused to a pyrrolidinone moiety [1]. The compound exhibits cytotoxic activity against multiple human cancer cell lines and antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a versatile tool for anticancer and antimicrobial discovery programs [2][3]. Its molecular formula is C26H37NO2, and it is available from commercial vendors as a research-grade solid with ≥70% purity for in vitro applications .

Why Myceliothermophin E Cannot Be Replaced by Closely Related Analogs Like Myceliothermophin C or A


Despite sharing the same trans-decalin core, members of the myceliothermophin family exhibit pronounced differences in cytotoxic potency and antimicrobial selectivity that preclude simple substitution. Myceliothermophin E (1) is consistently 2- to 4-fold more potent than Myceliothermophin C (2) across a panel of cancer cell lines, with IC50 values of 0.26–0.41 μg/mL versus 0.51–1.05 μg/mL for its analog [1]. Furthermore, stereochemical variations at the 5-position of the pyrrolidinone ring determine whether a compound is cytotoxic or completely inactive: myceliothermophins B and D lack any detectable cytotoxicity despite close structural similarity, underscoring the critical role of stereoconfiguration [2]. For antimicrobial applications, Myceliothermophin E displays selective activity against methicillin-resistant S. aureus (MIC = 15.8 μM) while sparing methicillin-sensitive strains (MIC >100 μM), a selectivity profile not uniformly observed among related decalin-tetramic acid hybrids [3].

Quantitative Differential Evidence for Myceliothermophin E Versus Myceliothermophin C and Inactive Family Members


Hepatoblastoma (HepG2) Cytotoxicity: Myceliothermophin E vs. Myceliothermophin C

In a head-to-head comparison within the same study, Myceliothermophin E (compound 1) exhibited an IC50 of 0.28 μg/mL against HepG2 hepatoblastoma cells, whereas Myceliothermophin C (compound 2) showed an IC50 of 0.62 μg/mL, representing a 2.2-fold greater potency for Myceliothermophin E [1].

Cancer Cytotoxicity Hepatoblastoma

Lung Carcinoma (A-549) Cytotoxicity: Myceliothermophin E vs. Myceliothermophin C

Myceliothermophin E demonstrated an IC50 of 0.26 μg/mL against A-549 lung carcinoma cells, compared to 1.05 μg/mL for Myceliothermophin C in a parallel assay, yielding a 4.0-fold potency advantage [1].

Cancer Cytotoxicity Lung Carcinoma

Breast Adenocarcinoma (MCF-7) Cytotoxicity: Myceliothermophin E vs. Myceliothermophin C

Against MCF-7 breast adenocarcinoma cells, Myceliothermophin E achieved an IC50 of 0.27 μg/mL while Myceliothermophin C required 0.52 μg/mL, a 1.9-fold difference in potency [1].

Cancer Cytotoxicity Breast Cancer

Antimicrobial Selectivity: Methicillin-Resistant vs. Methicillin-Sensitive S. aureus

Myceliothermophin E demonstrates selective antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 15.8 μM, while being essentially inactive against methicillin-sensitive S. aureus (MSSA) with an MIC >100 μM [1]. This >6.3-fold selectivity window distinguishes it from broader-spectrum antibacterial agents.

Antimicrobial MRSA Selectivity

Stereochemical Determinants of Cytotoxicity: Active vs. Inactive Myceliothermophins

The relative configuration of the 5-alkyl-5-hydroxyl (or 5-methoxyl)-1H-pyrrol-2(5H)-one moiety governs cytotoxicity: myceliothermophins A and C are active, while diastereomers B and D are completely inactive [1]. Myceliothermophin E, which features a 5-(2-methylpropyldiene) substitution rather than a 5-hydroxyl/methoxyl group, also exhibits robust activity, confirming that specific stereochemical and substitution patterns are non-redundant.

Structure-Activity Relationship Stereochemistry Cytotoxicity

Extended Cytotoxicity Panel: Potency Across DLD-1, Hep3B, HepG2, and HGC-27 Cells

In an independent cytotoxicity evaluation, Myceliothermophin E exhibited IC50 values of 0.32 μg/mL (DLD-1), 0.42 μg/mL (Hep3B), 0.26 μg/mL (HepG2), and 0.08 μg/mL (HGC-27) [1]. These values establish baseline potency across colorectal, hepatocellular, and gastric cancer cell lines, with particularly pronounced activity against HGC-27 gastric cancer cells.

Cancer Cytotoxicity Panel Screening

Optimal Research and Procurement Use Cases for Myceliothermophin E


Maximum-Potency Cytotoxicity Screening in Hepatoblastoma, Lung, and Breast Cancer Models

When a study requires the most potent myceliothermophin analog for head-to-head cytotoxicity comparisons, Myceliothermophin E is the indicated choice due to its 2- to 4-fold lower IC50 values relative to Myceliothermophin C in HepG2, A-549, and MCF-7 cell lines [1]. This differential potency translates to a lower effective concentration and potentially reduced off-target effects in vitro.

Targeted MRSA Selectivity Studies

For investigations aimed at understanding MRSA-selective mechanisms of action, Myceliothermophin E provides a valuable tool with an MIC of 15.8 μM against MRSA and negligible activity (>100 μM) against MSSA [2]. This >6-fold selectivity window enables researchers to dissect methicillin-resistance pathways without confounding antibacterial activity against sensitive strains.

Stereochemistry-Activity Relationship (SAR) Studies of Tetramic Acid Natural Products

Myceliothermophin E serves as a critical reference compound in SAR investigations of the myceliothermophin family. Its activity contrasts sharply with the complete inactivity of diastereomers B and D, demonstrating that stereochemical configuration at the pyrrolidinone moiety is a binary on/off switch for cytotoxicity [3]. Including Myceliothermophin E in comparative panels validates assay sensitivity and provides a benchmark for evaluating synthetic analogs.

Cross-Cancer Panel Profiling with HGC-27 Gastric Cancer Emphasis

Researchers profiling compound activity across gastrointestinal cancer cell lines may prioritize Myceliothermophin E due to its exceptional potency against HGC-27 gastric cancer cells (IC50 = 0.08 μg/mL) [4]. This represents the lowest reported IC50 among tested lines and suggests particular sensitivity in gastric cancer models.

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